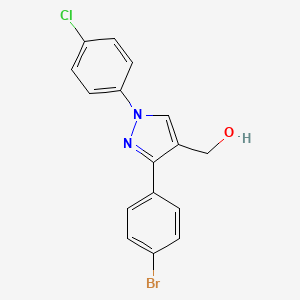

(3-(4-Bromophenyl)-1-(4-chlorophenyl)-1H-pyrazol-4-YL)methanol

CAS No.: 618441-61-5

Cat. No.: VC16127508

Molecular Formula: C16H12BrClN2O

Molecular Weight: 363.63 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 618441-61-5 |

|---|---|

| Molecular Formula | C16H12BrClN2O |

| Molecular Weight | 363.63 g/mol |

| IUPAC Name | [3-(4-bromophenyl)-1-(4-chlorophenyl)pyrazol-4-yl]methanol |

| Standard InChI | InChI=1S/C16H12BrClN2O/c17-13-3-1-11(2-4-13)16-12(10-21)9-20(19-16)15-7-5-14(18)6-8-15/h1-9,21H,10H2 |

| Standard InChI Key | UUTCUUWWKDKBLZ-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC(=CC=C1C2=NN(C=C2CO)C3=CC=C(C=C3)Cl)Br |

Introduction

Structural Characteristics

Molecular Architecture

The compound’s molecular formula is C₁₆H₁₂BrClN₂O, with a molar mass of 363.63 g/mol . Its structure features a pyrazole ring (a five-membered aromatic heterocycle with two nitrogen atoms) substituted at positions 1 and 3 with 3-chlorophenyl and 4-bromophenyl groups, respectively. A hydroxymethyl (-CH₂OH) group at position 4 enhances its reactivity and solubility .

Key Structural Identifiers

The InChIKey and SMILES notations provide unambiguous representations for databases and computational modeling . The collision cross-section (CCS) values, predicted via mass spectrometry, aid in analytical method development .

Synthesis Methods

Cyclocondensation Approach

Pyrazole derivatives are typically synthesized via cyclocondensation reactions. In a study by Çetin et al., hydrazines react with 1,3-dicarbonyl precursors under acidic conditions to form substituted pyrazoles . For this compound, the synthesis likely involves:

-

Precursor Preparation: A diketone or β-ketoester with bromophenyl and chlorophenyl substituents.

-

Hydrazine Cyclization: Refluxing the precursor with hydrazine derivatives in ethanol catalyzed by sulfuric acid .

-

Functionalization: Hydroxymethylation at position 4 via oxidation or substitution reactions.

Representative Reaction Conditions

This method aligns with protocols for analogous pyrazoles, ensuring scalability and reproducibility .

Physicochemical Properties

Stability and Reactivity

The compound’s stability is influenced by its halogen substituents. The bromine and chlorine atoms increase molecular weight and hydrophobicity, while the hydroxymethyl group introduces polarity. Key properties include:

| Property | Value |

|---|---|

| LogP | ~1.42 (estimated) |

| Polar Surface Area | 38.05 Ų |

| Solubility | Moderate in polar aprotic solvents (e.g., DMSO, ethanol) |

The LogP value suggests moderate lipophilicity, suitable for membrane permeability in drug design .

Applications

Pharmaceutical Development

Pyrazole derivatives are renowned for anti-inflammatory, anticancer, and antimicrobial activities. This compound’s bromophenyl group may enhance binding to enzymatic targets, while the chlorophenyl moiety could modulate electron distribution for improved pharmacokinetics . Potential therapeutic targets include:

-

Cyclooxygenase-2 (COX-2): Analogous to celecoxib, a pyrazole-based anti-inflammatory drug .

-

Kinase Inhibitors: Bromine’s electronegativity may facilitate interactions with ATP-binding pockets .

Agricultural Chemistry

The compound’s halogenated structure aligns with agrochemicals like fipronil, a pyrazole insecticide . Modifications could yield derivatives with enhanced pest resistance or herbicidal activity.

Material Science

Incorporating this compound into polymers or coatings could improve thermal stability or UV resistance. The hydroxymethyl group enables covalent bonding to silica nanoparticles or metal-organic frameworks (MOFs) .

Biochemical Research

As a fluorescent probe or enzyme substrate, the compound aids in studying metabolic pathways. Its CCS values facilitate identification in mass spectrometry-based proteomics .

Research Findings and Future Directions

Recent Advances

-

Synthetic Optimization: Microwave-assisted synthesis reduces reaction times from 6 hours to 30 minutes for related pyrazoles .

-

Drug Delivery Systems: Hydroxymethyl-functionalized pyrazoles show promise in nanoparticle-based targeted therapies .

Challenges and Opportunities

-

Toxicity Profiling: Limited data exist on acute or chronic toxicity.

-

Isomer Studies: The 4-chlorophenyl analog (hypothetical) remains unexplored, offering a avenue for comparative studies.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume